![molecular formula C16H13FO4 B2744680 Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate CAS No. 1155408-24-4](/img/structure/B2744680.png)
Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate” is a chemical compound with the CAS Number: 1155408-24-4 . It has a molecular weight of 288.28 . The IUPAC name for this compound is dimethyl 2-fluoro-[1,1’-biphenyl]-4,4’-dicarboxylate .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C16H13FO4/c1-20-15(18)11-5-3-10(4-6-11)13-8-7-12(9-14(13)17)16(19)21-2/h3-9H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boric acid ester intermediate featuring benzene rings. It is synthesized through a three-step substitution reaction. The structure was confirmed using FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Crystallographic and conformational analyses via X-ray diffraction and density functional theory (DFT) calculations revealed consistency between the molecular structures optimized by DFT and the crystal structures determined by single-crystal X-ray diffraction. These analyses also investigated the molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties of the compounds (Huang et al., 2021).
Photoresponsive Behavior of Fluorinated Compounds
The study on fluorinated liquid crystals, specifically p-phenylene-4-methoxy benzoate-4-trifluoromethylbenzoate (FLUORO1) and 4-propyloxyphenyl-4-(4-trifluoromethylbenzoyloxy) benzoate (FLUORO2), utilized CNDO/S + CI and INDO/S + CI methods to investigate their spectral shifts and absorbance in the UV–visible region. This research aimed to enhance the UV stability of molecules by maintaining their conductivity, a crucial aspect for applications in material science and optoelectronics (Praveen & Ojha, 2012).
Reactivity and Polymerization Studies
Research on the reactivities of 4- and 4,4′-substituted derivatives of stilbene towards the benzoyloxy radical has shown similarities in the reactivities of 4-fluoro- and 4,4′-difluorostilbene. This study involved the analysis of benzoate and phenyl end-groups in poly (methyl methacrylate) made using benzoyl peroxide in the presence of the appropriate derivative of stilbene. It highlights the potential use of fluorinated stilbenes in polymer science and materials engineering (Barson et al., 1996).
Molecular Synthesis and Applications
The methoxycarbonylation of alkynes catalyzed by palladium complexes, including the synthesis of unsaturated esters or cascade reactions to α,ω-diesters, demonstrates the versatility of fluorinated compounds in organic synthesis. This process yields compounds like methyl cinnamate with high activity and regioselectivity, showcasing the potential for creating various molecular structures for use in chemical manufacturing and pharmaceutical research (Magro et al., 2010).
Wirkmechanismus
Target of Action
The primary targets of Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed to interact with its targets in a manner that induces changes at the molecular level, but the specifics of these interactions are still under investigation .
Biochemical Pathways
It is known that this compound can be used in the synthesis of trisubstituted imidazole derivatives , which suggests it may play a role in pathways involving these compounds.
Pharmacokinetics
As such, its impact on bioavailability is currently unknown .
Result of Action
Research is ongoing to determine these effects and their implications .
Action Environment
It is generally recommended to store this compound in a dark place, sealed, and at room temperature .
Eigenschaften
IUPAC Name |
methyl 3-fluoro-4-(4-methoxycarbonylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO4/c1-20-15(18)11-5-3-10(4-6-11)13-8-7-12(9-14(13)17)16(19)21-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEPKOAATCRICF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic Acid](/img/structure/B2744597.png)
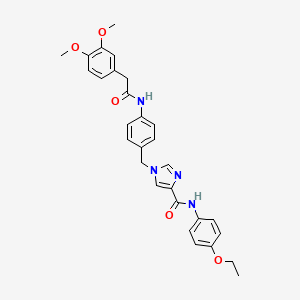
![N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2744601.png)
![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2744604.png)
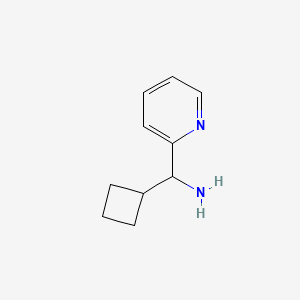
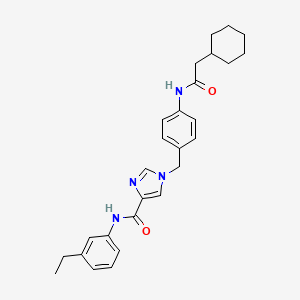
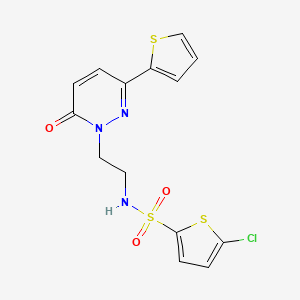
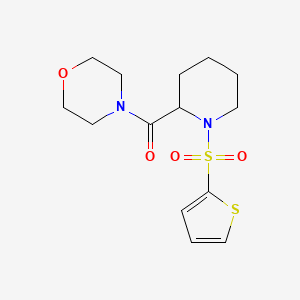
![3-(3,4,5-trimethoxy-phenyl)-1H-[1,2,4]triazole](/img/structure/B2744612.png)
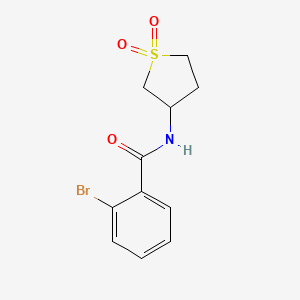
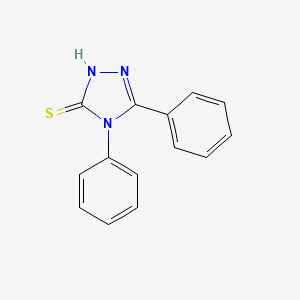
![1-[(2-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2744617.png)

